5-Amino-3-(tert-butyl)isothiazole-4-carboxamide
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Overview
Description
5-Amino-3-(tert-butyl)isothiazole-4-carboxamide is a heterocyclic organic compound that belongs to the isothiazole family. Isothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science. The compound features a five-membered ring containing nitrogen, sulfur, and carbon atoms, with an amino group and a tert-butyl group attached to the ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(tert-butyl)isothiazole-4-carboxamide can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 3-(tert-butyl)isothiazole-4-carboxylic acid with ammonia or an amine source can yield the desired carboxamide. The reaction typically requires a catalyst and may be carried out under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as microwave-assisted synthesis or continuous flow chemistry. These methods can enhance reaction rates and yields while reducing energy consumption and waste generation .
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-(tert-butyl)isothiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxamide group to an amine or alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the isothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted isothiazoles, depending on the reaction conditions and reagents used .
Scientific Research Applications
5-Amino-3-(tert-butyl)isothiazole-4-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Research explores its use as a lead compound for developing new drugs with anti-inflammatory, anticancer, and neuroprotective properties.
Industry: It is used in the development of agrochemicals, dyes, and materials with specific properties
Mechanism of Action
The mechanism of action of 5-Amino-3-(tert-butyl)isothiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in various biological processes, leading to its therapeutic effects. For example, it may inhibit microbial enzymes, leading to antimicrobial activity, or modulate signaling pathways involved in inflammation and cancer .
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-3-(tert-butyl)isoxazole-4-carboxamide
- 5-Amino-3-(tert-butyl)pyrazole-4-carboxamide
- 5-Amino-3-(tert-butyl)thiazole-4-carboxamide
Uniqueness
5-Amino-3-(tert-butyl)isothiazole-4-carboxamide is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity profiles, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C8H13N3OS |
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Molecular Weight |
199.28 g/mol |
IUPAC Name |
5-amino-3-tert-butyl-1,2-thiazole-4-carboxamide |
InChI |
InChI=1S/C8H13N3OS/c1-8(2,3)5-4(6(9)12)7(10)13-11-5/h10H2,1-3H3,(H2,9,12) |
InChI Key |
LCGJXTQFXADEOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NSC(=C1C(=O)N)N |
Origin of Product |
United States |
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